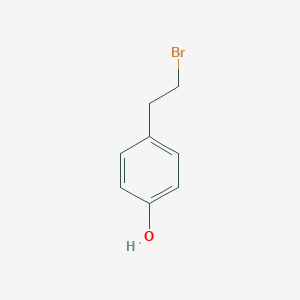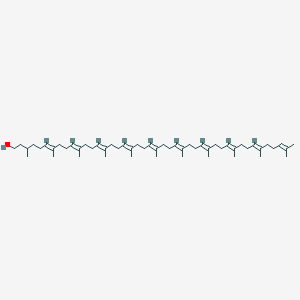
Bactoprenol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Bactoprenol is synthesized from mevalonic acid through a series of enzymatic reactions. The molecule is formed by the condensation of ten unsaturated isoprene units and one saturated isoprene unit. The synthesis involves the use of thin-layer chromatography and mass spectrometry to analyze the structure and properties of the compound .
Industrial Production Methods: In industrial settings, this compound is produced by cultivating specific species of lactobacilli that naturally synthesize the compound from mevalonic acid. The production process involves the extraction and purification of this compound from the bacterial cultures using chromatographic techniques .
化学反応の分析
Types of Reactions: Bactoprenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in the biosynthesis of peptidoglycan and other cell wall components.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its acetylated and hydrogenated forms .
科学的研究の応用
Bactoprenol has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the biosynthesis of isoprenoid lipids and their role in cell wall formation.
Biology: this compound is crucial for understanding the mechanisms of bacterial cell wall synthesis and the action of antibiotics that target this process.
Medicine: Research on this compound has led to the development of antibiotics that disrupt its function, thereby inhibiting bacterial growth.
Industry: this compound is used in the production of certain antibiotics and as a biochemical marker in the study of bacterial cell wall synthesis
作用機序
Bactoprenol functions by cycling peptidoglycan monomers through the plasma membrane and inserting these monomers at points of growth in the bacterial cell wall. This process is essential for the formation and maintenance of the cell wall in Gram-positive bacteria. The compound acts as a carrier lipid, facilitating the transport of peptidoglycan precursors across the cytoplasmic membrane .
類似化合物との比較
Dolichol: Like bactoprenol, dolichol is an isoprenoid alcohol involved in glycoprotein synthesis in eukaryotic cells.
Undecaprenyl Phosphate: This compound is similar to this compound and plays a role in the biosynthesis of peptidoglycan and other cell wall polysaccharides in bacteria.
Uniqueness: this compound is unique in its specific role in the biosynthesis of peptidoglycan in Gram-positive bacteria. Unlike dolichol, which is involved in glycoprotein synthesis in eukaryotic cells, this compound is specifically adapted to function in bacterial cell wall synthesis. Additionally, its structure, consisting of ten unsaturated isoprene units and one saturated isoprene unit, distinguishes it from other isoprenoid alcohols .
特性
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIICFZMLQZKW-CYAIWNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H92O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12777-41-2 | |
| Record name | Bactoprenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


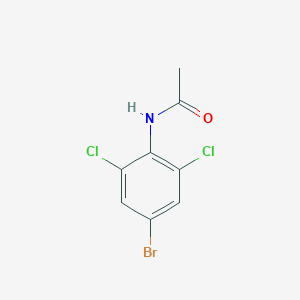
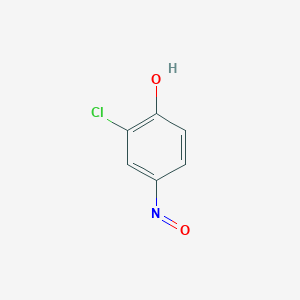
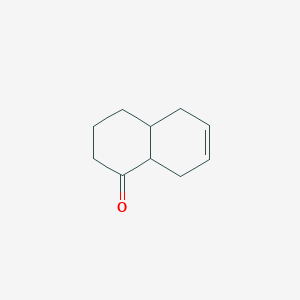
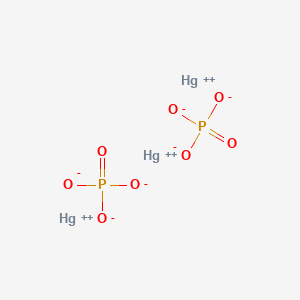
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)
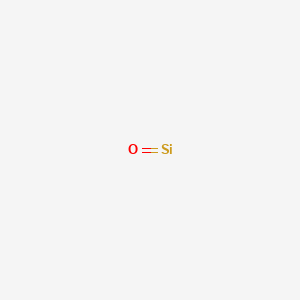
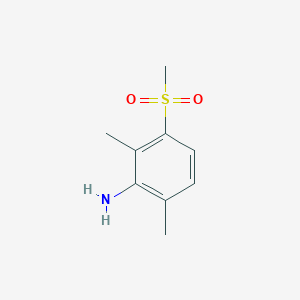
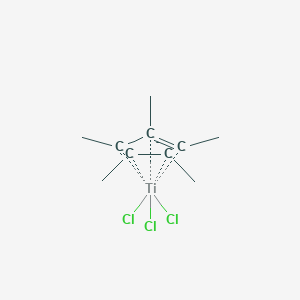
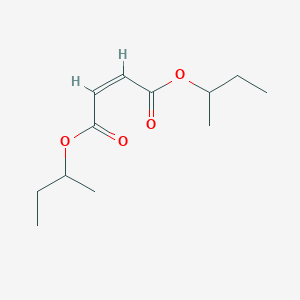
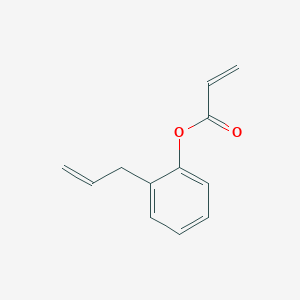
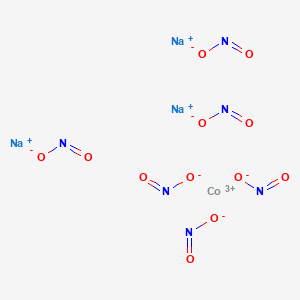
![N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine](/img/structure/B83803.png)
